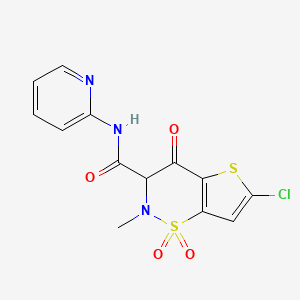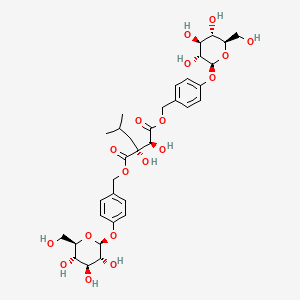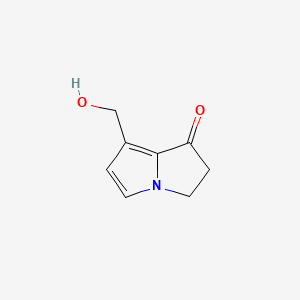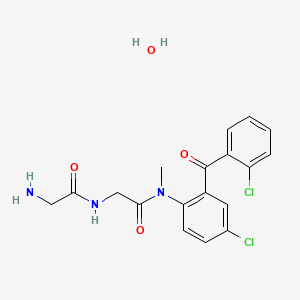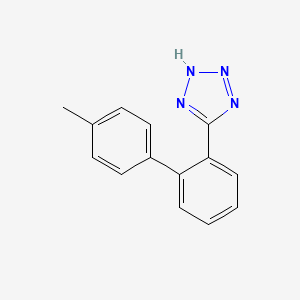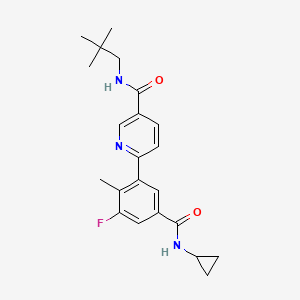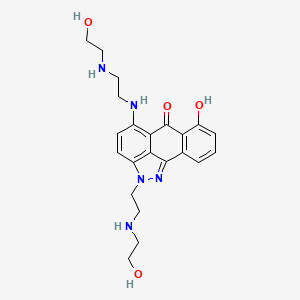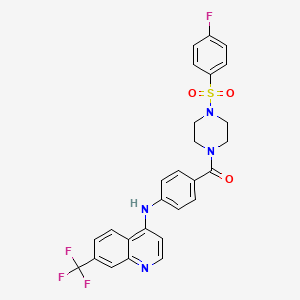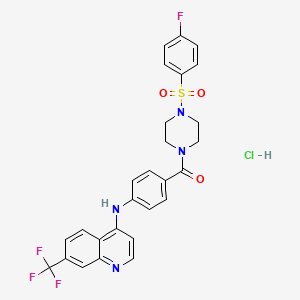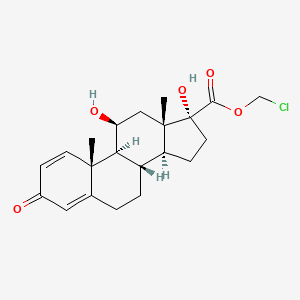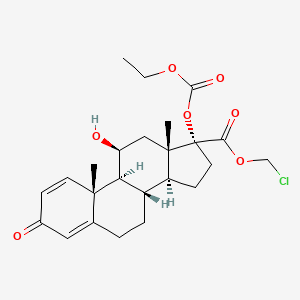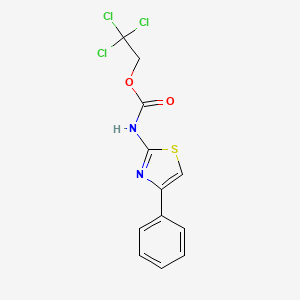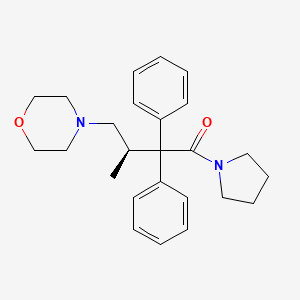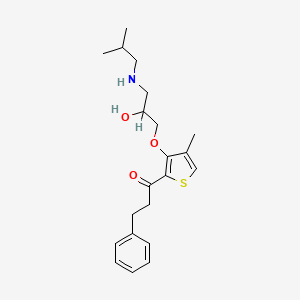
LG 83-6-05
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LG 83-6-05 is a complex organic compound with a unique structure that includes a thienyl group, a phenyl group, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LG 83-6-05 can be achieved through a multi-step process involving the following key steps:
Formation of the Thienyl Intermediate: The thienyl group can be synthesized through the reaction of a suitable thiophene derivative with appropriate reagents under controlled conditions.
Introduction of the Propanone Moiety: The propanone group can be introduced via a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Phenyl Group: The phenyl group can be attached through a nucleophilic substitution reaction using a suitable phenyl halide and a base.
Formation of the Final Compound: The final step involves the coupling of the intermediate compounds through a series of condensation and reduction reactions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
LG 83-6-05 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or thienyl groups using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Phenyl halides or thiophene derivatives in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl or thienyl derivatives.
Scientific Research Applications
LG 83-6-05 has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of LG 83-6-05 involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-(2-Hydroxy-3-(2-methylpropylamino)propoxy)-4-methyl-2-thienyl)-3-phenyl-1-butanone: Similar structure with a butanone moiety instead of propanone.
1-(3-(2-Hydroxy-3-(2-methylpropylamino)propoxy)-4-methyl-2-thienyl)-3-phenyl-1-pentanone: Similar structure with a pentanone moiety instead of propanone.
Uniqueness
LG 83-6-05 is unique due to its specific combination of functional groups and the spatial arrangement of these groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
131602-24-9 |
|---|---|
Molecular Formula |
C21H29NO3S |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
1-[3-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4-methylthiophen-2-yl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C21H29NO3S/c1-15(2)11-22-12-18(23)13-25-20-16(3)14-26-21(20)19(24)10-9-17-7-5-4-6-8-17/h4-8,14-15,18,22-23H,9-13H2,1-3H3 |
InChI Key |
YDXYOAAMYRVKSZ-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=C1OCC(CNCC(C)C)O)C(=O)CCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CSC(=C1OCC(CNCC(C)C)O)C(=O)CCC2=CC=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(3-(2-hydroxy-3-(2-methylpropylamino)propoxy)-4-methyl-2-thienyl)-3-phenyl-1-propanone LG 83-6-05 LG-83605 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


